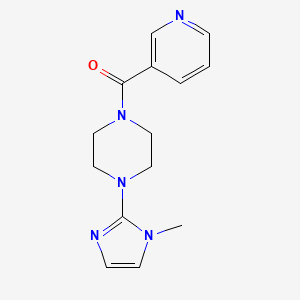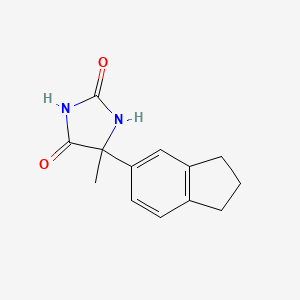
N1-(4-ethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(4-ethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, an ethoxyphenyl group, and an oxalamide group. The piperidine ring is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The piperidine ring might undergo reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Aplicaciones Científicas De Investigación
Orexin Receptor Antagonism
- Stress-Induced Hyperarousal Attenuation: N1-(4-ethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide derivatives have been studied for their role in attenuating stress-induced hyperarousal without inducing hypnotic effects. This is particularly relevant in the context of orexin-1 receptor antagonism, which has been shown to have therapeutic potential for psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Synthesis and Chemical Properties
- Novel Synthetic Approaches: Research has been conducted on novel synthetic approaches for derivatives of this compound, highlighting their significance in the field of organic chemistry and drug development (Mamedov et al., 2016).
Role in Feeding and Arousal
- Compulsive Food Consumption Modulation: Certain derivatives have been investigated for their role in modulating compulsive food consumption, particularly in the context of binge eating in rats. This indicates potential applications in understanding and treating eating disorders (Piccoli et al., 2012).
Antagonistic Properties and Binding Affinity
- Binding Affinity and Antagonistic Properties: Studies have explored the binding affinity of these compounds to various receptors, demonstrating their potential as tools for research and therapeutic applications in areas such as tumor research and therapy (Berardi et al., 2005).
Antipsychotic Potential
- Antipsychotic Applications: There is research into the antipsychotic potential of this compound derivatives, specifically in the context of 5-HT2A receptor inverse agonism. This could have implications for the treatment of psychiatric conditions (Vanover et al., 2006).
Diverse Chemical Synthesis
- Diverse Chemical Synthesis: Research has delved into the synthesis of related compounds, demonstrating the versatility and potential applications of this compound in chemical synthesis (Aghekyan et al., 2018).
Biased and Probe-Dependent Signaling
- Biased Signaling at Receptors: Studies on negative allosteric modulators related to this compound have provided insights into biased and probe-dependent signaling at receptors, which is crucial for the development of drugs with improved pharmacological properties (Brox et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Piperidine derivatives are a significant area of research in the pharmaceutical industry, and new methods for their synthesis and functionalization are continually being developed . This compound, with its combination of a piperidine ring, an ethoxyphenyl group, and an oxalamide group, could potentially be of interest in this field.
Propiedades
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-3-23-15-6-4-14(5-7-15)19-17(22)16(21)18-12-13-8-10-20(2)11-9-13/h4-7,13H,3,8-12H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFYELVLNPTXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,3-Dimethyl-1-(3-[3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-YL]phenyl)-2-azetanone](/img/structure/B2811722.png)



![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2811729.png)
![4-[(5-fluoropyrimidin-2-yl)oxy]-N-(propan-2-yl)piperidine-1-carboxamide](/img/structure/B2811731.png)
![5-(thiophen-2-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2811732.png)
![N-(2-chlorobenzyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2811734.png)
![4-hydroxy-3-[1-(1H-indol-3-yl)-2-nitroethyl]-2H-chromen-2-one](/img/structure/B2811735.png)
![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide](/img/structure/B2811736.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2811737.png)
![N-(2,4-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2811739.png)
![Spiro[3.4]octane-5-carboxylic acid](/img/structure/B2811742.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2811743.png)
